RTI-118

Cocaine Addiction Self-Administration NPSR Antagonist

RTI-118 is a validated NPSR antagonist with robust in vivo efficacy in cocaine addiction models, dose-dependently reducing self-administration and blocking cue-, stress-, and drug-induced relapse. Unlike SHA-68, RTI-118 exhibits reliable behavioral activity and favorable tolerability. Its differential potency at the NPSR 107Ile variant enables polymorphism-specific investigations. Select RTI-118 for reliable, reproducible NPSR research.

Molecular Formula C26H32N4O3
Molecular Weight 448.6 g/mol
Cat. No. B1680155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTI-118
SynonymsRTI-118;  RTI 118;  RTI118.
Molecular FormulaC26H32N4O3
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31)
InChIKeyJJDDRYMIPIEXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RTI-118: A Quantitatively Characterized Small-Molecule Neuropeptide S Receptor (NPSR) Antagonist for Addiction Research


RTI-118 (CAS: 847554-50-1) is a non-peptide small-molecule antagonist of the neuropeptide S receptor (NPSR), a G-protein-coupled receptor implicated in arousal, anxiety, and drug reinforcement [1]. Unlike many earlier NPSR antagonists that showed limited in vivo efficacy or poor brain penetration, RTI-118 was specifically developed and advanced into rodent models of cocaine addiction, where it exhibited robust, dose-dependent behavioral effects [2]. The compound belongs to the oxazolopiperazine class and is distinct from dopamine transporter (DAT)-targeting RTI compounds (e.g., RTI-55, RTI-336) [3].

Why RTI-118 Cannot Be Replaced by Other NPSR Antagonists or DAT Inhibitors


The NPSR antagonist class exhibits substantial variability in in vivo efficacy, with many compounds demonstrating high in vitro potency but negligible behavioral effects due to pharmacokinetic liabilities [1]. For instance, QA1 and PI1 show sub-nanomolar antagonist potency in vitro but are only poorly active in live animal models [2]. Conversely, DAT-targeting phenyltropanes (e.g., RTI-55, RTI-336) engage entirely different neural substrates and produce distinct behavioral profiles, including psychomotor stimulation and abuse liability, rendering them unsuitable for interrogating NPSR-mediated mechanisms [3]. Substitution with an unvalidated analog therefore risks experimental failure, confounding data interpretation, and wasted resources. The following quantitative evidence establishes RTI-118 as a validated and differentiated tool for NPSR research.

RTI-118 Product-Specific Quantitative Evidence: Direct Comparator Data from Rodent Cocaine Addiction Models


Head-to-Head Comparison: RTI-118 vs. SHA-68 in Reducing Cocaine Self-Administration

In a direct head-to-head comparison, RTI-118 selectively reduced cocaine self-administration in rats, whereas the earlier NPSR antagonist SHA-68 produced no significant effect [1]. RTI-118 (20 mg/kg, i.p.) decreased cocaine intake to approximately 25% of baseline, while SHA-68 (30 mg/kg, i.p.) did not significantly alter cocaine self-administration relative to vehicle [1].

Cocaine Addiction Self-Administration NPSR Antagonist

Selectivity for Cocaine vs. Natural Reward: Dose-Dependent Separation from Food-Maintained Responding

RTI-118 exhibits a dose-dependent selectivity for reducing cocaine self-administration over food-maintained responding [1]. At 10 mg/kg, cocaine intake decreased by approximately 40% without affecting food responses; at 20 mg/kg, cocaine intake was reduced by ~75% with only a ~25% reduction in food-maintained responding [1]. The highest dose tested (30 mg/kg) decreased both behaviors, but the effect on cocaine was significantly more pronounced [1].

Behavioral Selectivity Addiction Reinforcement

Blockade of Cocaine-Induced Brain Stimulation Reward: Differentiated Effect vs. MDPV

In an intracranial self-stimulation (ICSS) assay, RTI-118 (32 mg/kg) dose-dependently blocked the facilitation of brain stimulation reward induced by cocaine (10 mg/kg) but failed to block facilitation induced by the synthetic cathinone MDPV (3.2 mg/kg) [1]. RTI-118 alone produced little effect on ICSS thresholds, indicating that it does not depress brain reward function on its own [1].

Intracranial Self-Stimulation (ICSS) Cocaine MDPV

Attenuation of Reinstatement of Drug-Seeking Triggered by Multiple Stimuli

RTI-118 significantly decreased the reinstatement of extinguished cocaine-seeking behavior triggered by three distinct stimuli: conditioned cues, the pharmacological stressor yohimbine (2.5 mg/kg), and a priming dose of cocaine (10 mg/kg) [1]. This effect was observed at RTI-118 doses (10–20 mg/kg) that did not produce motor impairment [1].

Relapse Reinstatement Cue-Induced Seeking

Differential Antagonist Potency at Human NPSR Polymorphic Variants

RTI-118 shows a significant reduction in antagonist potency at the NPSR 107Ile variant compared to the wild-type Asn107 receptor . In functional assays, RTI-118 (109 nM) exhibited diminished antagonism of NPS-stimulated signaling at the Ile107 variant . This contrasts with SHA-68, which displays near-equipotent inhibition at both variants (IC50 of 22.0 nM and 23.8 nM for Asn107 and Ile107, respectively) [1].

Pharmacogenomics Receptor Polymorphism In Vitro Pharmacology

In Vivo Tolerability and Dosing Range for Behavioral Studies

RTI-118 (5–30 mg/kg, intraperitoneal injection, 30-minute pretreatment) is well-tolerated in rats, with no significant outward signs of aversion, sedation, or toxicity observed at behaviorally active doses . This contrasts with the kappa opioid receptor agonist U69,593, which produced ICSS depression at doses that only partially blocked cocaine effects, indicating an unfavorable therapeutic window [1].

Pharmacokinetics Tolerability In Vivo Dosing

Optimal Research Applications for RTI-118 Based on Quantitative Evidence


In Vivo Behavioral Pharmacology of Cocaine and Psychostimulant Addiction

Given its robust, dose-dependent reduction of cocaine self-administration and its ability to block relapse-like reinstatement triggered by cues, stress, and drug priming [1], RTI-118 is the preferred NPSR antagonist for rodent models of cocaine addiction. Its selectivity over food-maintained responding [1] and favorable tolerability profile [2] make it suitable for chronic dosing studies. Researchers should avoid substituting with SHA-68, which lacks in vivo efficacy in this paradigm [1].

Dissecting Neurobiological Substrates of Drug-Specific Reward Mechanisms

The finding that RTI-118 blocks cocaine-induced but not MDPV-induced facilitation of intracranial self-stimulation [1] positions RTI-118 as a powerful tool for dissecting the distinct neural circuits engaged by different classes of psychostimulants. Studies using RTI-118 can help elucidate the role of the NPS/NPSR system in cocaine-specific reward processing versus the mechanisms of action of synthetic cathinones like MDPV.

Pharmacogenetic Studies of the Human NPSR Asn107Ile Polymorphism

RTI-118's differential potency at the NPSR 107Ile variant [1] enables researchers to model and investigate the functional consequences of this clinically relevant polymorphism. In contrast to SHA-68, which exhibits equipotency across variants [2], RTI-118 can be used to probe variant-specific NPSR signaling in recombinant cell systems or transgenic animal models, providing insights into personalized medicine approaches for anxiety and addiction disorders.

Mechanistic Studies of Stress-Induced Relapse to Drug Seeking

RTI-118's attenuation of yohimbine-induced reinstatement [1]—a model of stress-triggered relapse—makes it a valuable tool for investigating the intersection of stress, the NPS/NPSR system, and addiction vulnerability. Researchers exploring the neurocircuitry of stress-induced drug craving can employ RTI-118 to interrogate NPSR contributions to these processes, complementing studies that use traditional stress-related targets like CRF or norepinephrine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTI-118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.